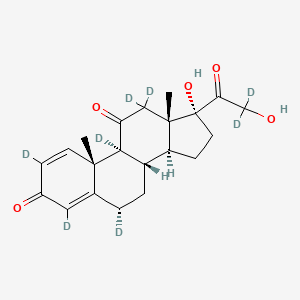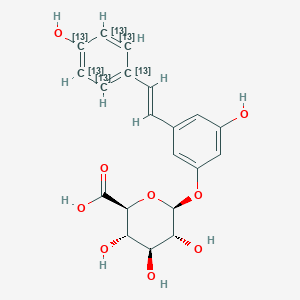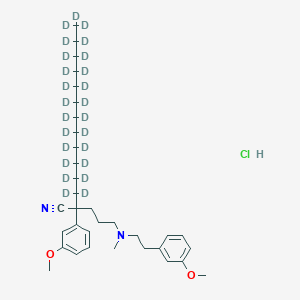
Anipamil-d25 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anipamil-d25 (hydrochloride) is a deuterated analog of Anipamil, a long-acting calcium channel blocker. It is primarily used in scientific research due to its enhanced stability and unique isotopic properties. The compound is known for its antiarrhythmic and antihypertensive activities, making it a valuable tool in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anipamil-d25 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Anipamil This is typically achieved through a series of deuterium exchange reactionsThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Anipamil-d25 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and precise control of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Anipamil-d25 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anipamil-d25 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used to study calcium channel interactions and their effects on cellular processes.
Medicine: It is employed in pharmacological studies to investigate its antiarrhythmic and antihypertensive properties.
Industry: Anipamil-d25 (hydrochloride) is used in the development of new drugs and therapeutic agents
Mechanism of Action
Anipamil-d25 (hydrochloride) exerts its effects by blocking calcium channels in the myocardium and vascular smooth muscle. This inhibition prevents calcium influx, leading to relaxation of the muscle cells and a reduction in blood pressure. The compound’s molecular targets include L-type calcium channels, which play a crucial role in cardiac and vascular function .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker with similar antiarrhythmic and antihypertensive properties.
Diltiazem: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
Anipamil-d25 (hydrochloride) is unique due to its deuterated structure, which enhances its stability and allows for more precise studies in pharmacokinetics and pharmacodynamics. The incorporation of deuterium atoms reduces metabolic degradation, making it a valuable tool in long-term studies.
Properties
Molecular Formula |
C34H53ClN2O2 |
|---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride |
InChI |
InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2; |
InChI Key |
SPIVBBPTKHDDSC-IUXSXPFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


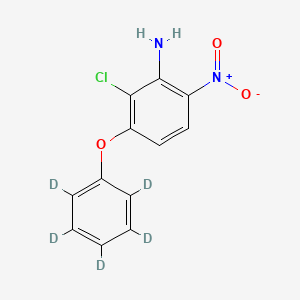
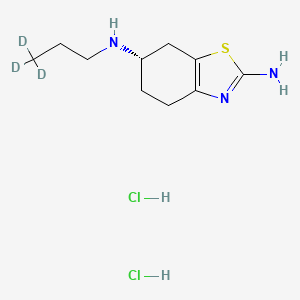

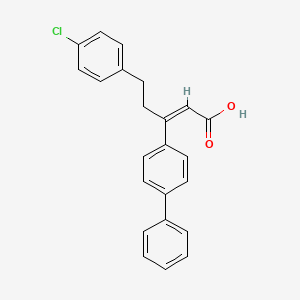

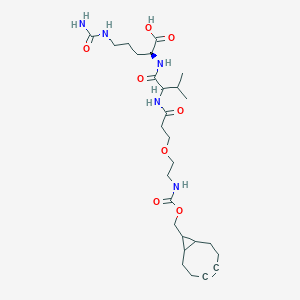
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)





